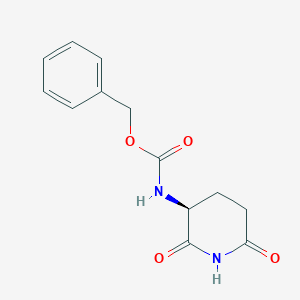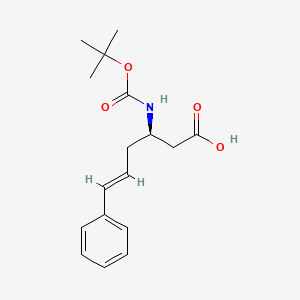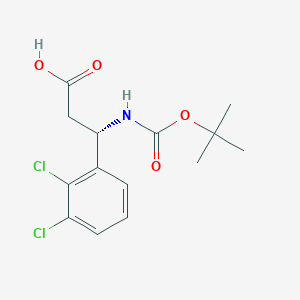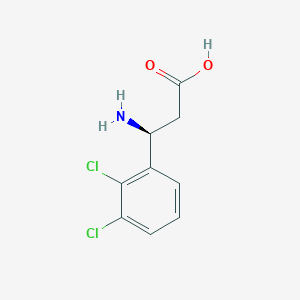
(S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “(S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate” involves several steps. One method involves the use of ammonium hydroxide, (benzotriazo-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, and N-ethyl-N,N-diisopropylamine . The reaction conditions include a temperature of -20 degrees Celsius, followed by an increase to room temperature over a period of 3 hours . Another method involves the use of N-ethylmorpholine and hexamethylphosphorous triamide dichloride in dichloromethane .
Molecular Structure Analysis
The molecular formula of “(S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate” is C13H14N2O4 . Its molecular weight is 262.27 . The InChI Code is 1S/C13H14N2O4/c16-11-7-6-10 (12 (17)15-11)14-13 (18)19-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2, (H,14,18) (H,15,16,17)/t10-/m0/s1 .
Chemical Reactions Analysis
The chemical reactions involving “(S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate” are complex and can yield different products depending on the conditions .
Physical And Chemical Properties Analysis
“(S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate” is a solid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C .
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
The compound is explored in the synthesis and biological evaluation of thalidomide derivatives, which are potential anti-psoriasis agents. For instance, 2-[1-(3-chlorobenzyl)-2,6-dioxopiperidin-3-yl]isoindoline-1,3-dione showed higher potency than thalidomide in inhibiting TNF-α and IL-6 expression in HaCaT cells, demonstrating its potential as a novel anti-psoriasis agent (Tang et al., 2018).
Catalyst in Organic Reactions
The compound has been utilized in organic reactions as a catalyst. For example, it facilitated the intramolecular hydroamination of N-allenyl carbamates for the formation of piperidine derivatives, demonstrating its versatility in synthetic organic chemistry (Zhang et al., 2006).
Antibacterial Applications
Compounds structurally related to (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate, such as (3-benzyl-5-hydroxyphenyl)carbamates, have shown potential as new antibacterial agents against Gram-positive bacteria. This highlights the scope of these compounds in addressing drug resistance in bacteria (Liang et al., 2020).
Antimitotic and Anticancer Applications
Derivatives of this compound have been studied for their antimitotic and anticancer activities. For instance, ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7 -yl]carbamate, a related compound, showed activity in various biological systems indicating its potential in cancer therapy (Temple & Rener, 1992).
Enzyme Inhibition Studies
Novel sulfonamide-based carbamates of this class have been explored as selective inhibitors of enzymes like butyrylcholinesterase (BChE). This suggests its potential application in treating diseases like Alzheimer's (Magar et al., 2021).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
benzyl N-[(3S)-2,6-dioxopiperidin-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-11-7-6-10(12(17)15-11)14-13(18)19-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,18)(H,15,16,17)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFWWAGUYKLJRN-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC(=O)[C@H]1NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427381 |
Source


|
| Record name | (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate | |
CAS RN |
22785-43-9 |
Source


|
| Record name | (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














